molecular formula C11H16IN B3044016 Diethyl[(2-iodophenyl)methyl]amine CAS No. 99558-03-9

Diethyl[(2-iodophenyl)methyl]amine

Cat. No. B3044016
CAS RN: 99558-03-9
M. Wt: 289.16 g/mol
InChI Key: XQFQHCGPQLYBOG-UHFFFAOYSA-N
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Description

Diethyl[(2-iodophenyl)methyl]amine is a type of amine, which is an organic compound. Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen .


Synthesis Analysis

The synthesis of amines involves various methods. One common method involves the reduction of nitriles or amides and nitro compounds. Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it sp3 hybridized and trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1 H NMR spectra .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions. For example, they can react with CS2 in the presence of a base to form a corresponding dithiocarbamate, which can then undergo desulfurylation to form the desired isothiocyanate .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their classification. For primary and secondary amines, hydrogen bond donation distinguishes their properties and reactivity from tertiary amines . Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Brain Imaging and Radiopharmaceuticals Diethyl[(2-iodophenyl)methyl]amine and its derivatives have been studied for their potential in brain imaging and as radiopharmaceuticals. The localization of iodophenylalkyl amines, including those related to diethyl[(2-iodophenyl)methyl]amine, in the rat brain has been evaluated, highlighting their utility in developing I-123-labeled amines for brain studies. These compounds show promise due to their high brain activity and favorable brain-to-blood activity ratios, making them useful for brain imaging and potentially for the diagnosis of neurological disorders (Winchell et al., 1980).

Drug Delivery Systems Another area of application is in the development of drug delivery systems, particularly for targeting the brain. Studies have investigated radioiodinated phenylamines attached to dihydropyridine carriers as a means of brain-specific delivery of radiopharmaceuticals. Such compounds, including derivatives of diethyl[(2-iodophenyl)methyl]amine, demonstrate the ability to cross the blood-brain barrier effectively. This characteristic suggests their potential in delivering therapeutic agents directly to the brain, thus enhancing treatment efficacy for various neurological conditions (Tedjamulia et al., 1985).

Chemical Synthesis and Medicinal Chemistry Diethyl[(2-iodophenyl)methyl]amine and its analogs play a role in chemical synthesis and medicinal chemistry, serving as intermediates in the synthesis of various compounds. The development of terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids, for example, demonstrates the utility of such iodinated compounds in creating molecules with potential applications in medical imaging and therapy. The unique properties of these synthesized compounds, such as their myocardial retention and minimal in vivo deiodination, underline the importance of diethyl[(2-iodophenyl)methyl]amine derivatives in the design and development of new diagnostic and therapeutic agents (Goodman et al., 1984).

Safety And Hazards

Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents. It is a colorless liquid, but commercial samples often appear brown due to impurities. It has a strong ammonia-like odor . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-ethyl-N-[(2-iodophenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQHCGPQLYBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl[(2-iodophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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